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Compound of Interest

Compound Name: Dihydroconiferyl alcohol

Cat. No.: B122108

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Dihydroconiferyl alcohol (CAS No. 2305-13-7), a phenolic compound of interest to
researchers in the fields of natural products, medicinal chemistry, and drug development. This
document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

Dihydroconiferyl alcohol, systematically named 4-(3-hydroxypropyl)-2-methoxyphenol, is a
naturally occurring phenylpropanoid. Its structural elucidation and characterization are

fundamental for its application in scientific research. This guide serves as a central repository
for its key spectroscopic data, facilitating its identification and use in experimental workflows.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for Dihydroconiferyl alcohol in a
structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The 'H and 13C NMR data for Dihydroconiferyl alcohol are summarized below.
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Table 1: *H NMR Spectroscopic Data for Dihydroconiferyl alcohol[1]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
6.731 d 1H H-5 (aromatic)
6.655 d 1H H-6 (aromatic)
6.558 dd 1H H-2 (aromatic)
3.738 s 3H -OCHs
-CH2-OH (propyl
3.395 t 2H _ (propy
chain, Cy)
Ar-CHz- (propyl chain,
2.489 t 2H (propy
Ca)
-CHz- (propyl chain,
1.668 m 2H (propy

CpB)

Solvent: DMSO-de, Reference: TMS

Table 2: 13C NMR Spectroscopic Data for Dihydroconiferyl alcohol[1]
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Chemical Shift (8) ppm Carbon Atom Assignment
147.787 C-4 (aromatic, C-OH)
144.784 C-3 (aromatic, C-OCH?5)
133.392 C-1 (aromatic, C-propyl)
120.725 C-6 (aromatic)

115.680 C-5 (aromatic)

112.913 C-2 (aromatic)

60.608 -CHz2-OH (propyl chain, Cy)
55.943 -OCHs

35.073 Ar-CHz- (propyl chain, Ca)
31.686 -CHz- (propyl chain, CB)

Solvent: DMSO-de, Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Dihydroconiferyl alcohol[2]

m/z Value Interpretation

182 Molecular lon [M]*

138 Fragment lon

137 Base Peak Fragment lon

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for Dihydroconiferyl alcohol

Wavenumber (cm~?) Vibrational Mode Functional Group

3450 - 3200 O-H stretch (broad) Phenolic and Alcoholic OH
~2900 C-H stretch (aliphatic) Propyl chain

1625 C=C stretch (aromatic) Aromatic ring

1270 - 1200 C-O stretch Aryl ether

1200 - 1000 C-O stretch Primary alcohol

Note: The IR data is based on characteristic absorption frequencies for the functional groups
present in Dihydroconiferyl alcohol, as a specific experimental spectrum was not available in
the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a basis for
the replication of these results.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh approximately 5-10 mg of Dihydroconiferyl alcohol.
» Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing.

e Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b122108?utm_src=pdf-body
https://www.benchchem.com/product/b122108?utm_src=pdf-body
https://www.benchchem.com/product/b122108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e The spectra were acquired on a Bruker DMX-500 spectrometer operating at a proton
frequency of 500 MHz.[1]

e The sample was maintained at a temperature of 298 K.[1]

e For 1H NMR, a standard pulse sequence was used with a sufficient number of scans to
obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum
and enhance sensitivity.

Mass Spectrometry Protocol

Sample Introduction and lonization:

The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.

« A small amount of the sample, dissolved in a suitable volatile solvent, is injected into the GC.

e The sample is vaporized and separated on the GC column before entering the mass
spectrometer.

o Electron lonization (EI) is used as the ionization source, with a standard electron energy of
70 eV.

Data Acquisition:
e The mass spectrum is recorded over a mass range of m/z 40-400.

e The instrument used for the referenced data was a Shimadzu GCMS-QP2010SE.[2]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.
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e Place a small amount of solid Dihydroconiferyl alcohol directly onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

The spectrum should be presented in terms of transmittance or absorbance.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of Dihydroconiferyl alcohol
can be visualized as follows:
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Spectroscopic Analysis Workflow for Dihydroconiferyl Alcohol
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Spectroscopic analysis workflow for Dihydroconiferyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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